![molecular formula C14H14N2O4S B5694531 N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as MPATC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPATC is a hydrazide derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Wirkmechanismus
The mechanism of action of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for cancer and inflammation. However, there are also some limitations to using N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential as a therapeutic agent for other diseases. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide could also be studied in combination with other anti-cancer agents to determine its potential synergistic effects. Additionally, further studies could be conducted to determine the pharmacokinetics and pharmacodynamics of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in vivo, which could provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties, particularly in the treatment of cancer and inflammation. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent. However, there are also some limitations to using N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments, including its limited solubility in water and potential toxicity at high concentrations. Future research on N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide could provide valuable information on its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide involves several steps, including the reaction of 3-methoxyphenol with acetic anhydride to form 3-acetoxyphenol, which is then reacted with thiophene-2-carboxylic acid hydrazide to form the hydrazide derivative. The final product is obtained through the reaction of the hydrazide derivative with 2-bromoacetyl bromide. The structure of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
N'-[2-(3-methoxyphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-2-5-11(8-10)20-9-13(17)15-16-14(18)12-6-3-7-21-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIZPUSSHKVTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid N'-[2-(3-methoxy-phenoxy)-acetyl]-hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)

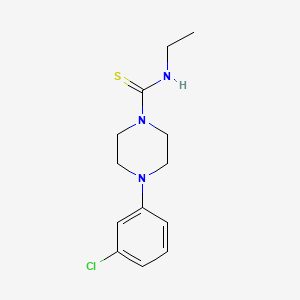
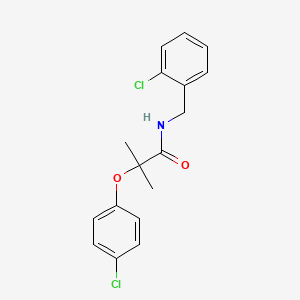
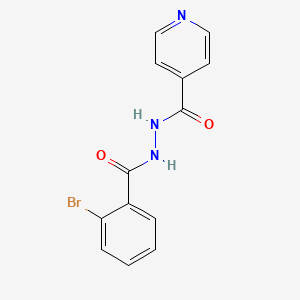
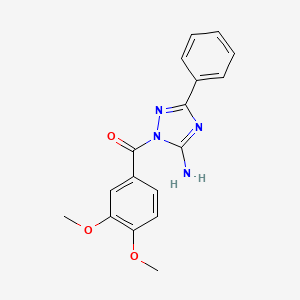
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
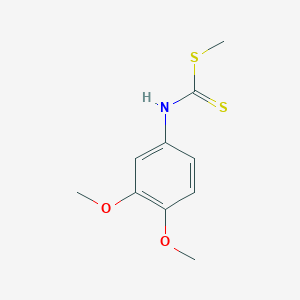

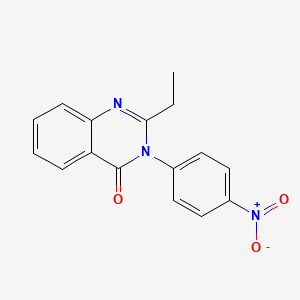
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

